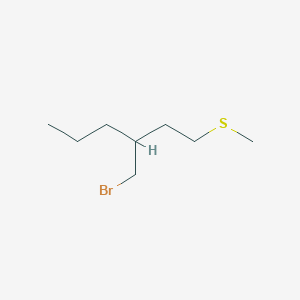
3-(Bromomethyl)-1-(methylsulfanyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-(methylsulfanyl)hexane is an organic compound characterized by the presence of a bromomethyl group and a methylsulfanyl group attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-(Bromomethyl)-1-(methylsulfanyl)hexane typically involves the bromomethylation of thiols. One efficient method utilizes paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to achieve the bromomethylation of thiols . This method is advantageous as it minimizes the generation of highly toxic byproducts.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the bromomethylation of thiols using similar reagents and conditions as described above. The scalability of this method makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Bromomethyl)-1-(methylsulfanyl)hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the methylsulfanyl group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted hexane derivatives can be formed.
Oxidation Products: Oxidation of the methylsulfanyl group yields sulfoxides or sulfones.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-(methylsulfanyl)hexane has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring specific functional groups for biological activity.
Material Science: It may be utilized in the synthesis of materials with unique properties, such as polymers or advanced materials for electronic applications.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1-(methylsulfanyl)hexane primarily involves its reactivity due to the presence of the bromomethyl and methylsulfanyl groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which may have different reactivity and properties.
Comparaison Avec Des Composés Similaires
3-(Bromomethyl)-2,2,4-trimethylhexane: This compound also contains a bromomethyl group but differs in the substitution pattern on the hexane backbone.
Bromomethyl methyl ether: Another compound with a bromomethyl group, but with different functional groups attached to the carbon backbone.
Propriétés
Formule moléculaire |
C8H17BrS |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
3-(bromomethyl)-1-methylsulfanylhexane |
InChI |
InChI=1S/C8H17BrS/c1-3-4-8(7-9)5-6-10-2/h8H,3-7H2,1-2H3 |
Clé InChI |
KGDLZBQJLWUXJD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CCSC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


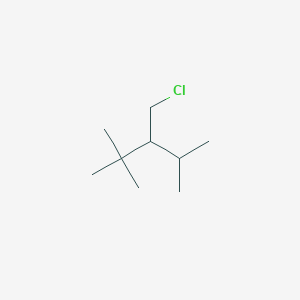
![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
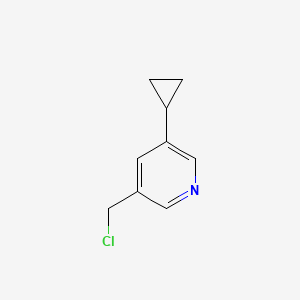
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)
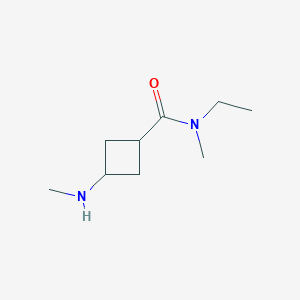


![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
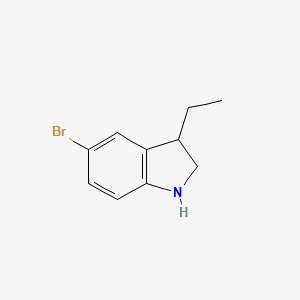

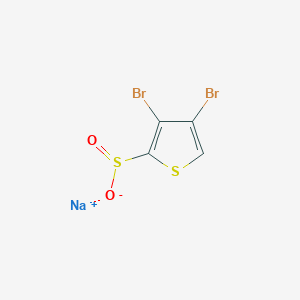
![N-(dimethyl-1,3-thiazol-2-yl)-2-[(2-ethylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B13205859.png)
![2,5-Diazatricyclo[6.2.1.0,2,7]undecane](/img/structure/B13205868.png)
